molecular formula C8H6O B1246724 Isobenzofuran

Isobenzofuran

Cat. No.: B1246724
M. Wt: 118.13 g/mol
InChI Key: UXGVMFHEKMGWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzofuran is a benzofuran and a member of 2-benzofurans.

Properties

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

IUPAC Name

2-benzofuran

InChI

InChI=1S/C8H6O/c1-2-4-8-6-9-5-7(8)3-1/h1-6H

InChI Key

UXGVMFHEKMGWMA-UHFFFAOYSA-N

SMILES

C1=CC2=COC=C2C=C1

Canonical SMILES

C1=CC2=COC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 250 mL round bottom flask equipped with a mechanical stirrer containing 20 g (0.062 mol) of phenolphthalin at 0° C. was added, with stirring, 25 mL of conc. sulfuric acid (cooled to 0° C.) This mixture was stirred slowly for 2-3 min. and poured into a 1L beaker containing 600 mL of ice-water. To retrieve the remaining solids there was added cold water (~20-30 mL×4) while a spatula was used to scrape out the remainder. The solids were combined. The green solid was then filtered, washed with 1 L of cold water and dried for 15-20 min. before being used in the Diels-Alder reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobenzofuran
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Reactant of Route 5
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Reactant of Route 6
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